![molecular formula C12H9F2N3 B7554831 4-(Ethylamino)-5,8-difluoroquinoline-3-carbonitrile](/img/structure/B7554831.png)
4-(Ethylamino)-5,8-difluoroquinoline-3-carbonitrile
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Overview
Description
4-(Ethylamino)-5,8-difluoroquinoline-3-carbonitrile is a chemical compound that belongs to the quinoline family. It has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
4-(Ethylamino)-5,8-difluoroquinoline-3-carbonitrile has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, bacterial infections, and neurological disorders. It has also been used as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of 4-(Ethylamino)-5,8-difluoroquinoline-3-carbonitrile varies depending on its application. In cancer treatment, it inhibits the activity of DNA topoisomerase II, which is essential for cell division. In bacterial infections, it disrupts the bacterial cell wall synthesis by inhibiting the activity of transpeptidase enzymes. In neurological disorders, it acts as a modulator of neurotransmitter receptors.
Biochemical and Physiological Effects:
4-(Ethylamino)-5,8-difluoroquinoline-3-carbonitrile has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells, reduces bacterial growth, and modulates neurotransmitter release. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(Ethylamino)-5,8-difluoroquinoline-3-carbonitrile in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its limited solubility in water and its potential to form reactive metabolites.
Future Directions
There are several future directions for the research of 4-(Ethylamino)-5,8-difluoroquinoline-3-carbonitrile. One direction is to explore its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the product. Additionally, the use of 4-(Ethylamino)-5,8-difluoroquinoline-3-carbonitrile as a fluorescent probe for imaging applications can be further explored.
In conclusion, 4-(Ethylamino)-5,8-difluoroquinoline-3-carbonitrile is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields make it a valuable compound for further exploration. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(Ethylamino)-5,8-difluoroquinoline-3-carbonitrile have been discussed in this paper.
Synthesis Methods
The synthesis of 4-(Ethylamino)-5,8-difluoroquinoline-3-carbonitrile involves the reaction of 4,7-difluoroquinoline-2-carbonitrile with ethylamine. The reaction takes place in the presence of a suitable catalyst and solvent. The yield of the product can be improved by optimizing the reaction conditions.
properties
IUPAC Name |
4-(ethylamino)-5,8-difluoroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3/c1-2-16-11-7(5-15)6-17-12-9(14)4-3-8(13)10(11)12/h3-4,6H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJXLXAPSCIHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=NC2=C(C=CC(=C21)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylamino)-5,8-difluoroquinoline-3-carbonitrile |
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